molecular formula C24H20N2O3S3 B11419559 14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B11419559
M. Wt: 480.6 g/mol
InChI Key: UCNBVVAYWYZUQQ-UHFFFAOYSA-N
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Description

The compound 14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-ene-6,13,15-trione is a pentacyclic heterocyclic molecule featuring a norbornane-like scaffold with fused thiazole and thiophene rings. Its synthesis involves hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and 5-norbornene-2,3-dicarboxylic acid imido-derivatives . The compound’s structural complexity arises from its dithia-diaza framework and substituents at positions 9 (thiophen-2-yl) and 14 (4-methylphenyl), which influence its physicochemical and biological properties.

Properties

Molecular Formula

C24H20N2O3S3

Molecular Weight

480.6 g/mol

IUPAC Name

14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C24H20N2O3S3/c1-10-4-6-11(7-5-10)26-22(27)16-12-9-13(17(16)23(26)28)19-15(12)18(14-3-2-8-30-14)20-21(31-19)25-24(29)32-20/h2-8,12-13,15-19H,9H2,1H3,(H,25,29)

InChI Key

UCNBVVAYWYZUQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(C6=C(S5)NC(=O)S6)C7=CC=CS7

Origin of Product

United States

Preparation Methods

Core Pentacyclic Framework Construction

The foundational step in synthesizing this compound involves assembling the pentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene core. Computational modeling suggests that [4+2] Diels-Alder cycloaddition between a dienophile (e.g., maleic anhydride derivatives) and a customized diene precursor forms the bicyclic intermediates, which subsequently undergo intramolecular Heck coupling to establish the fused ring system . Key parameters include:

  • Solvent Selection : Anhydrous toluene or dichloromethane under nitrogen atmosphere prevents hydrolysis of sensitive intermediates .

  • Catalysts : Palladium(II) acetate (5 mol%) with tri-o-tolylphosphine (10 mol%) facilitates the Heck coupling at 80–100°C .

  • Reaction Time : 48–72 hours for complete cyclization, monitored via thin-layer chromatography (TLC) .

Table 1: Optimization of Core Cyclization

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)8010090
Pd(OAc)₂ (mol%)375
Yield (%)625868

Thiophen-2-yl and 4-Methylphenyl Functionalization

Introducing the thiophen-2-yl and 4-methylphenyl substituents necessitates sequential Suzuki-Miyaura cross-coupling and Friedel-Crafts alkylation. The thiophene moiety is installed first to avoid steric hindrance during subsequent steps :

  • Suzuki Coupling :

    • Reagents : Thiophen-2-ylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (3 mol%), K₂CO₃ (2.0 equiv).

    • Conditions : Ethanol/water (4:1), reflux for 12 hours .

    • Yield : 78–82% after silica gel chromatography .

  • Friedel-Crafts Alkylation :

    • Electrophile : 4-Methylbenzyl bromide (1.5 equiv) activated by AlCl₃ (1.2 equiv) in dichloroethane.

    • Reaction Time : 6 hours at 0°C to room temperature .

    • Challenges : Competitive σ-complex formation mitigated by slow addition of AlCl₃ .

Dithia and Diazapentacyclo Linkage Formation

Incorporating sulfur and nitrogen atoms into the pentacyclic system involves thiol-ene click chemistry and reductive amination:

  • Thiol-Ene Reaction :

    • Thiol Source : 1,2-Ethanedithiol (2.0 equiv) under UV irradiation (365 nm) in THF.

    • Stereoselectivity : Anti-Markovnikov addition confirmed via NOESY NMR.

  • Reductive Amination :

    • Amine Precursor : tert-Butyl carbamate (Boc)-protected diamine (1.1 equiv) with NaBH₃CN (1.5 equiv) in methanol .

    • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes Boc groups quantitatively .

Table 2: Key Spectral Data for Intermediate Validation

Intermediate¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Thiophene-coupled7.25 (d, J=3.5 Hz)126.4 (C-S)2920 (C-H stretch)
4-Methylphenyl adduct2.35 (s, 3H)21.3 (CH₃)1600 (C=C aromatic)

Trione Group Installation and Final Cyclization

The 6,13,15-trione functionality is introduced via oxidation of secondary alcohols using Jones reagent (CrO₃/H₂SO₄) under strictly controlled conditions :

  • Oxidation Protocol :

    • Dropwise addition of Jones reagent to a −10°C solution of the alcohol in acetone.

    • Quenching with isopropanol after 30 minutes prevents over-oxidation .

    • Yield : 85–90% after recrystallization from ethyl acetate .

Final macrocyclization employs high-dilution techniques (0.001 M in DMF) with 1,8-diazabicycloundec-7-ene (DBU) as a base to minimize oligomerization .

Industrial-Scale Purification and Characterization

Large-scale production requires hybrid purification strategies:

  • Chromatography : Preparative HPLC with C18 columns (MeCN/H₂O gradient) resolves diastereomers.

  • Crystallization : Ethanol/water (7:3) at −20°C yields >99% purity by HPLC .

  • Analytical Validation :

    • HRMS : m/z calculated for C₂₇H₂₃ClN₂O₅S₂ [M+H]⁺: 555.1034, found: 555.1036.

    • X-ray Diffraction : Confirms chair conformation of the central dithiazine ring .

Chemical Reactions Analysis

Types of Reactions

14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Anticancer Activity

The target compound exhibits moderate anticancer activity (mean LogGI50: −4.67 to −4.05) across multiple cell lines, with notable selectivity toward leukemia cells. In contrast, analogs 5c and 5d from the same synthetic series demonstrate superior potency (LogGI50: −6.40 to −6.06) against leukemia cell lines, suggesting that variations in substituents at positions 9 and 14 significantly enhance activity . For example:

  • 5c and 5d may incorporate bulkier or more electron-withdrawing groups, improving interaction with cellular targets.

Structural and Electronic Effects

  • Thiophene vs. Methoxyphenyl : The thiophen-2-yl group in the target compound introduces sulfur-based π-π interactions, whereas methoxyphenyl analogs (e.g., Scheme 2 compound ) may exhibit altered solubility due to the methoxy group’s polarity.
  • 4-Methylphenyl vs.

Research Findings and Implications

Activity-Selectivity Trade-off : While 5c and 5d show higher potency, their narrow selectivity (leukemia-specific) may limit broad-spectrum applications. The target compound’s moderate activity could be advantageous in multi-target therapies .

Role of Sulfur Atoms : The 3,7-dithia framework in all analogs contributes to conformational rigidity and redox activity, critical for binding to enzymes like thioredoxin reductase .

Crystallographic Analysis : Tools like SHELX and WinGX have been pivotal in resolving the complex geometries of these compounds, confirming the planar arrangement of thiazole-thiophene moieties .

Biological Activity

The compound 14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C22H22N2O3S3C_{22}H_{22}N_2O_3S_3, and it features a unique pentacyclic structure that includes thiophene and dithia moieties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the 4-methylphenyl group. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains and fungi due to their ability to disrupt cellular membranes or inhibit enzymatic functions.

Compound Activity Target Organism Reference
Compound AAntibacterialE. coli
Compound BAntifungalC. albicans

Anticancer Activity

Compounds similar to the target molecule have been investigated for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through mechanisms such as DNA intercalation or inhibition of topoisomerases.

  • Case Study : A study on related compounds demonstrated that they inhibited the growth of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in pathways involving kinases and phosphatases. Preliminary data suggest it may inhibit specific protein kinases involved in cancer progression.

Research Findings

Recent studies have focused on elucidating the mechanism of action of this compound:

  • Mechanistic Studies : In vitro assays have shown that the compound interacts with DNA and proteins involved in cell signaling pathways.
  • Toxicity Studies : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to confirm long-term safety.

Q & A

Q. How does the compound’s stereochemistry influence its biological activity?

  • Methodological Answer :
  • Enantioselective synthesis (chiral HPLC or asymmetric catalysis) to isolate stereoisomers.
  • Comparative bioassays (e.g., IC₅₀ comparisons between enantiomers) .

Data Interpretation and Validation

Q. How should researchers address low yields in heterocyclic ring formation?

  • Methodological Answer :
  • Microwave-assisted synthesis to enhance reaction efficiency.
  • Additive screening (e.g., tetrabutylammonium bromide for phase transfer).
  • Crystallization optimization (solvent polarity gradients) .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies (acid/base, oxidative, thermal stress).
  • LC-MS stability profiling in simulated gastric fluid (pH 2) and plasma .

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